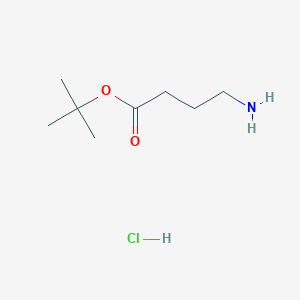

tert-Butyl 4-aminobutanoate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 4-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-4-6-9;/h4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVNLCOJFFYZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647182 | |

| Record name | tert-Butyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58640-01-0 | |

| Record name | tert-Butyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-aminobutanoate Hydrochloride

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl 4-aminobutanoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data into a structured format, offering detailed experimental methodologies and a visual representation of its synthesis.

Core Physical and Chemical Properties

This compound is a chemical compound commonly used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and research applications.[1][2][3] Its physical state is typically a solid.

Quantitative Physical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H18ClNO2 | [4][5] |

| Molecular Weight | 195.69 g/mol | [4][6] |

| CAS Number | 58640-01-0 | [4][5] |

| IUPAC Name | tert-butyl 4-aminobutanoate;hydrochloride | [4] |

| Physical Form | Solid | |

| Purity | 95% - 97% | [1][2] |

| Storage Temperature | Refrigerator (+4°C) or Freezer (-20°C) | [6] |

Computed Properties

The following data has been computationally derived and is available through public chemical databases.

| Property | Value | Source |

| Exact Mass | 195.1026065 Da | [4] |

| Monoisotopic Mass | 195.1026065 Da | [4] |

| Topological Polar Surface Area | 52.3 Ų | [4] |

| Heavy Atom Count | 12 | [4] |

| Complexity | 127 | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 4-aminobutanoic acid (GABA) with isobutylene in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the salt.

Materials:

-

4-aminobutanoic acid (GABA)

-

Dioxane

-

Concentrated sulfuric acid

-

Condensed isobutylene

-

Dry ether

-

Hydrogen chloride (gas or solution in ether)

Procedure:

-

Suspend γ-aminobutyric acid (GABA) in dioxane in a pressure-rated flask.[7]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.[7]

-

Cool the mixture and add condensed isobutylene.[7]

-

Stir the reaction mixture in an autoclave at room temperature for 4-5 days.

-

After the reaction, wash the mixture with a 10% bicarbonate solution, water, and brine.

-

Remove the solvent under vacuum to obtain the free base (tert-Butyl 4-aminobutanoate).

-

Dissolve the free amine in dry ether and cool the solution to -20°C.

-

Slowly add one equivalent of a 1N HCl solution in ether.

-

Remove the ether under vacuum to afford the desired this compound salt.

General Protocol for Melting Point Determination

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Finely powder a small sample of the crystalline solid.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

General Protocol for Solubility Determination

Materials:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, dichloromethane, acetone)

Procedure:

-

Weigh a precise amount of the compound (e.g., 10 mg) into a test tube.

-

Add a small, measured volume of the solvent (e.g., 0.1 mL).

-

Vortex the mixture for a set period (e.g., 1 minute).

-

Visually inspect for dissolution.

-

If the solid dissolves completely, the compound is soluble at that concentration.

-

If the solid does not dissolve, incrementally add more solvent and repeat the process until the solid dissolves or a practical volume limit is reached.

-

Express solubility quantitatively (e.g., in mg/mL or mol/L).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. tert-Butyl 4-aminobutyrate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 2. tert-Butyl 4-aminobutyrate hydrochloride, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. tert-Butyl 4-aminobutyrate hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [lgcstandards.com]

- 6. This compound [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to tert-Butyl 4-aminobutanoate hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Introduction

tert-Butyl 4-aminobutanoate hydrochloride, with the CAS number 58640-01-0, is a pivotal chemical intermediate widely employed in the fields of medicinal chemistry and drug development.[1] It is the hydrochloride salt of the tert-butyl ester of 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The strategic placement of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of GABA. This protection allows for selective chemical modifications at the amine group, making the compound a versatile building block for the synthesis of a wide range of complex molecules, particularly GABA analogues and peptidomimetics. This guide provides an in-depth overview of its properties, synthesis, applications, and safety protocols for researchers and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These identifiers and properties are critical for its characterization and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 58640-01-0 | [2][3][4][5] |

| Alternate CAS (Free Base) | 50479-22-6 | [2][6] |

| Molecular Formula | C₈H₁₇NO₂ · HCl (or C₈H₁₈ClNO₂) | [2][3][5] |

| Molecular Weight | 195.69 g/mol | [2][7] |

| IUPAC Name | tert-butyl 4-aminobutanoate;hydrochloride | [4][7][] |

| Common Synonyms | H-γ-Abu-OtBu·HCl, GABA tert-butyl ester HCl, 4-Aminobutyric acid tert-butyl ester hydrochloride | [1][5][7] |

| Appearance | White to off-white powder/solid | [] |

| Purity | Typically ≥95% | [4][5] |

| InChI Key | CZVNLCOJFFYZPG-UHFFFAOYSA-N | [4][7] |

| Canonical SMILES | CC(C)(C)OC(=O)CCCN.Cl | [5][7] |

Synthesis and Purification

The most common synthetic route to this compound involves the esterification of 4-aminobutanoic acid (GABA) followed by the formation of the hydrochloride salt. The tert-butyl ester is introduced under acidic conditions, and the final salt is typically precipitated using hydrogen chloride.

General Synthesis Workflow

The diagram below illustrates a typical workflow for the synthesis of the target compound from 4-aminobutanoic acid.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative method adapted from general procedures for amino acid esterification.[9]

Materials:

-

4-Aminobutanoic acid (GABA)

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (1M)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogen chloride (gas or solution in diethyl ether)

Procedure:

-

Esterification: In a round-bottom flask, suspend 4-aminobutanoic acid in tert-butyl acetate (10-20 volume equivalents).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add perchloric acid (1.1-1.5 molar equivalents) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature (15-25 °C) and stir for 18-24 hours.[9]

-

Work-up and Extraction: Cool the reaction mixture again in an ice bath and slowly add 1M NaOH solution to neutralize the acid and adjust the pH to 9-11.[9]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, tert-butyl 4-aminobutanoate, as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether.

-

Cool the solution in an ice bath and bubble hydrogen chloride gas through it (or add a stoichiometric amount of HCl in ether) until precipitation is complete.

-

Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield pure this compound.

Applications in Drug Discovery and Development

The primary utility of this compound is its role as a protected building block, or synthon. By masking the carboxylic acid, the amine group is free to participate in various coupling reactions without self-polymerization.

Role as a Protected GABA Synthon

The tert-butyl group is a robust protecting group that is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) when desired. This allows for a modular approach to synthesizing complex molecules.

Caption: Logical flow demonstrating the compound's role in synthesis.

This compound and its derivatives are instrumental in:

-

Structure-Activity Relationship (SAR) Studies: Creating libraries of GABA analogues to probe receptor binding requirements.[10]

-

Synthesis of Peptidomimetics: Incorporating the GABA backbone into peptide-like structures to improve stability and pharmacokinetic properties.[10]

-

Development of Bioactive Molecules: Serving as a key intermediate in the synthesis of pharmaceuticals, including anticonvulsants, muscle relaxants, and other CNS-acting agents.

Example Signaling Pathway: GABA-B Receptor

Many molecules synthesized using this building block target GABA receptors. The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals. Its activation is a key therapeutic target.

Caption: Simplified signaling cascade of the GABA-B receptor.

Activation of the GABA-B receptor by an agonist leads to the dissociation of the Gi/o protein. The α-subunit inhibits adenylyl cyclase, reducing cAMP levels, while the βγ-subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization, and neuronal inhibition.

Safety and Handling

This compound is considered hazardous and requires careful handling. The following information is compiled from multiple Safety Data Sheets (SDS).[4][7][11]

| Safety Aspect | Information | Reference(s) |

| GHS Classification | Acute toxicity, Oral (Category 4)Skin irritation (Category 2)Eye irritation (Category 2A)Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | [7] |

| Signal Word | Warning | [3][4][11] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Use a NIOSH/MSHA approved respirator if dust is generated. | [11] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. | [11] |

| Storage | Keep container tightly closed. Store in a cool, dry place. Some suppliers recommend storage in a freezer. | [4][11] |

| First Aid | If Swallowed: Call a poison center or doctor. Rinse mouth.If on Skin: Wash with plenty of soap and water.If in Eyes: Rinse cautiously with water for several minutes. | [11] |

Conclusion

This compound is a foundational building block in modern synthetic and medicinal chemistry. Its value lies in providing a stable, protected form of GABA that enables chemists to construct complex molecular architectures with precision. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory. As the demand for novel CNS-targeted therapeutics continues to grow, the importance of versatile intermediates like this compound in the drug discovery pipeline remains undiminished.

References

- 1. tert-Butyl 4-aminobutyrate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound [lgcstandards.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. This compound | 58640-01-0 [sigmaaldrich.com]

- 5. Synthonix, Inc > 58640-01-0 | this compound [synthonix.com]

- 6. This compound [lgcstandards.com]

- 7. This compound | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 10. (S)-tert-Butyl 2-aminobutanoate hydrochloride (53956-05-1) for sale [vulcanchem.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of γ-Aminobutyric Acid tert-Butyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for γ-aminobutyric acid (GABA) tert-butyl ester hydrochloride, a key intermediate in the development of GABA analogues for neuropharmacological research.[1] This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways and workflows.

Introduction

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. The synthesis of GABA esters, such as the tert-butyl ester, is a common strategy to create more lipophilic prodrugs that can penetrate the central nervous system. The hydrochloride salt form enhances the compound's stability and solubility.[1] This guide focuses on two robust and widely employed synthetic strategies: the direct esterification of GABA and a two-step approach involving an N-Boc protected intermediate.

Synthetic Pathways

Two primary pathways for the synthesis of γ-aminobutyric acid tert-butyl ester hydrochloride are detailed below.

Pathway 1: Direct Esterification of GABA

This pathway involves the direct reaction of GABA with a tert-butylating agent in the presence of a strong acid catalyst. The resulting free base of the ester is then converted to its hydrochloride salt.

Caption: Direct esterification of GABA.

Pathway 2: N-Boc Protected GABA Route

This more controlled, two-step approach involves the initial protection of the amine group of GABA with a tert-butyloxycarbonyl (Boc) group. The protected GABA is then esterified, followed by the selective deprotection of the N-Boc group to yield the final hydrochloride salt.

Caption: Synthesis via N-Boc protected GABA.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic transformations.

Protocol for Direct Esterification of an Amino Acid with Isobutylene

This protocol is adapted from a general procedure for the synthesis of amino acid tert-butyl esters.[2]

Experimental Workflow:

Caption: Workflow for direct esterification.

Procedure:

-

Suspend the amino acid (e.g., GABA) in a suitable solvent such as dichloromethane or dioxane in an autoclave.

-

Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid (2 equivalents).[2]

-

Introduce isobutylene into the sealed autoclave.

-

Stir the reaction mixture at room temperature for 4-5 days.[2]

-

Upon completion, vent the autoclave and transfer the reaction mixture to a separatory funnel.

-

Wash the organic phase sequentially with a 10% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine of the tert-butyl ester.

-

Dissolve the resulting free amine in approximately 10 volumes of dry diethyl ether and cool the solution to -20°C.

-

Slowly add one equivalent of a 1N HCl solution in ether.

-

Remove the solvent under vacuum to yield the desired amino acid tert-butyl ester hydrochloride salt.[2]

Protocols for the N-Boc Protected GABA Route

This route involves two main experimental stages: Steglich esterification and N-Boc deprotection.

This procedure is based on the general method for Steglich esterification.[3][4]

Experimental Workflow:

Caption: Workflow for Steglich esterification.

Procedure:

-

In a round-bottomed flask, dissolve N-Boc-GABA (1.05 equivalents), tert-butanol (3 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.08 equivalents) in anhydrous dichloromethane.[5]

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in dichloromethane to the reaction mixture.[4]

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 3-10 hours.[3][4] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.

-

Wash the filtrate with a 1M aqueous HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-GABA tert-butyl ester.

This protocol describes a highly efficient and selective method for removing the N-Boc group while leaving the tert-butyl ester intact.[6]

Procedure:

-

Dissolve the N-Boc-GABA tert-butyl ester in a 4M solution of HCl in anhydrous dioxane at 0°C.

-

Stir the mixture for 30 minutes at room temperature. The reaction is typically complete within 15-30 minutes as monitored by TLC.[6][7]

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

Evaporate the solvent under high vacuum at room temperature.

-

Triturate the residue with dry diethyl ether to afford the pure γ-aminobutyric acid tert-butyl ester hydrochloride salt.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data for the described synthetic protocols.

Table 1: Reagent Quantities for Steglich Esterification

| Reagent | Molar Equivalents | Role |

| N-Boc-GABA | 1.0 | Starting Material |

| tert-Butanol | 3.0 | Reagent |

| DCC | 1.1 - 2.1 | Coupling Agent |

| DMAP | 0.05 - 0.25 | Catalyst |

Table 2: Reaction Conditions and Yields

| Synthetic Step | Key Conditions | Typical Yield | Reference |

| Direct Esterification | |||

| GABA + Isobutylene | Dichloromethane, PTSA, RT, 4-5 days | High (not specified) | [2] |

| N-Boc Route | |||

| Steglich Esterification | CH₂Cl₂, 0°C to RT, 3-10 h | Good to High | [3][4] |

| N-Boc Deprotection | 4M HCl in Dioxane, RT, 30 min | >95% | [6] |

Conclusion

The synthesis of γ-aminobutyric acid tert-butyl ester hydrochloride can be effectively achieved through either direct esterification of GABA or, more commonly, via a two-step process involving an N-Boc protected intermediate. The N-Boc route offers advantages in terms of control and selectivity, particularly when dealing with sensitive substrates. The Steglich esterification provides a mild method for forming the tert-butyl ester, and the subsequent deprotection with HCl in dioxane is a fast and efficient method for obtaining the final hydrochloride salt in high purity and yield. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Tert-Butyl 4-aminobutanoate Hydrochloride: A Technical Guide to its Investigation as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as anxiety and epilepsy, is well-established. However, the clinical utility of GABA itself is limited by its inability to efficiently cross the blood-brain barrier (BBB).

This has led to the exploration of GABA analogues and prodrugs designed to overcome this limitation. One such strategy involves the esterification of GABA to increase its lipophilicity, thereby facilitating its passage into the brain, where it can be hydrolyzed by endogenous esterases to release the active GABA molecule. Tert-butyl 4-aminobutanoate hydrochloride, the tert-butyl ester of GABA, represents a potential candidate in this class of compounds.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the experimental protocols required to fully characterize this compound as a GABA analogue. While direct pharmacological data for this specific compound is not extensively available in public literature, this document outlines the established methodologies for its evaluation.

Chemical and Physical Properties

This compound is the hydrochloride salt of the tert-butyl ester of gamma-aminobutyric acid. Its key chemical and physical properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C8H18ClNO2 |

| Molecular Weight | 195.69 g/mol |

| IUPAC Name | tert-butyl 4-aminobutanoate;hydrochloride |

| CAS Number | 58640-01-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound can be achieved through the esterification of a protected GABA derivative followed by deprotection and salt formation. A general synthetic approach involves the reaction of an N-protected GABA, such as Boc-GABA, with a tert-butylating agent, followed by the removal of the protecting group and treatment with hydrochloric acid.

Alternatively, direct esterification of an amino acid with isobutylene in the presence of an acid catalyst can be employed. The resulting free amine is then converted to the hydrochloride salt by treatment with an ethereal solution of HCl.[2]

Putative Pharmacological Profile as a GABA Analogue

The primary hypothesis for the mechanism of action of this compound as a GABA analogue is its function as a prodrug. The tert-butyl ester group increases the lipophilicity of the GABA molecule, which is expected to enhance its ability to cross the blood-brain barrier.[3][4][5][6] Once in the CNS, it is presumed that endogenous esterases would hydrolyze the ester bond, releasing GABA and tert-butanol. The liberated GABA would then be available to bind to and activate GABA-A and GABA-B receptors, exerting its inhibitory effects.

Studies on other GABA esters, such as those with aliphatic alcohols and steroids, have shown increased brain uptake compared to GABA itself.[6] For instance, the 1-butyl ester of GABA demonstrated a 74-fold increase in brain uptake over GABA in mice.[6] While some of these esters showed central neuropharmacological activity, this was dependent on their rate of hydrolysis and lipid solubility.[6] It is important to note that the in vivo activity of the 1-butyl ester was not significant in the specific motor activity tests used in that study.[6]

Experimental Protocols for Characterization

To rigorously evaluate this compound as a GABA analogue, a series of in vitro and in vivo experiments are necessary. The following sections provide detailed methodologies for key assays.

In Vitro Characterization

Competitive radioligand binding assays are essential to determine the affinity of this compound for GABA-A and GABA-B receptors. This will ascertain whether the compound itself has any direct interaction with the receptors or if its activity is solely dependent on its hydrolysis to GABA.

Objective: To determine the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor in a preparation of brain membranes.

Materials:

-

Rat brain tissue (cortex or whole brain)

-

[3H]-Muscimol (for GABA-A receptors) or [3H]-GABA with a GABA-A antagonist like isoguvacine (for GABA-B receptors)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Cell harvester

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in binding buffer and recentrifugation multiple times to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled GABA (e.g., 100 µM).

-

Competition: Radioligand, membrane preparation, and varying concentrations of this compound.

-

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Hypothetical Data Presentation:

| Compound | Receptor | Radioligand | Ki (µM) |

| GABA | GABA-A | [3H]-Muscimol | 0.1 |

| Bicuculline | GABA-A | [3H]-Muscimol | 0.5 |

| tert-Butyl 4-aminobutanoate HCl | GABA-A | [3H]-Muscimol | >100 |

| GABA | GABA-B | [3H]-GABA | 0.2 |

| Baclofen | GABA-B | [3H]-GABA | 0.8 |

| tert-Butyl 4-aminobutanoate HCl | GABA-B | [3H]-GABA | >100 |

Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices can determine the functional effects of this compound on GABA receptors. This technique can reveal whether the compound acts as an agonist, antagonist, or allosteric modulator.

Objective: To characterize the electrophysiological effects of this compound on GABA-A receptor-mediated currents.

Principle: This method allows for the recording of ionic currents across the membrane of a single neuron in response to the application of a neurotransmitter or drug.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (e.g., artificial cerebrospinal fluid).

-

Intracellular solution (containing a CsCl- or KCl-base to record chloride currents).

-

GABA

-

This compound

-

GABA receptor antagonists (e.g., bicuculline for GABA-A).

Procedure:

-

Cell Preparation:

-

Prepare cultured neurons on coverslips or obtain acute brain slices from rodents.

-

Place the preparation in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

-

Patch-Clamp Recording:

-

Pull a patch pipette with a resistance of 3-7 MΩ and fill it with the intracellular solution.

-

Approach a neuron with the pipette and form a gigaseal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV or -70 mV.

-

-

Drug Application:

-

Apply GABA at a known concentration to elicit a baseline current response.

-

Apply this compound alone to test for direct agonistic effects.

-

Co-apply this compound with GABA to test for modulatory effects.

-

Apply a GABA antagonist to confirm that the observed currents are mediated by GABA receptors.

-

-

Data Analysis:

-

Measure the amplitude, kinetics (rise and decay times), and reversal potential of the currents.

-

Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Compare the effects of this compound to those of GABA.

-

Hypothetical Data Presentation:

| Compound | Agonist Effect (EC50, µM) | Modulatory Effect (% potentiation at 10 µM) | Antagonist Effect (IC50, µM) |

| GABA | 10 | N/A | N/A |

| Diazepam | None | 150 | None |

| Bicuculline | None | None | 1 |

| tert-Butyl 4-aminobutanoate HCl | >1000 | <10 | >1000 |

In Vivo Characterization

Animal models are crucial for assessing the potential therapeutic effects of this compound, such as anxiolytic or anticonvulsant activity.

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.

Principle: The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

-

Elevated plus maze apparatus.

-

Rodents (mice or rats).

-

Vehicle (e.g., saline).

-

Positive control (e.g., diazepam).

-

This compound.

-

Video tracking software.

Procedure:

-

Animal Dosing:

-

Administer this compound (at various doses), vehicle, or the positive control to different groups of animals via an appropriate route (e.g., intraperitoneal injection).

-

Allow for a suitable pre-treatment time (e.g., 30 minutes).

-

-

Behavioral Testing:

-

Place each animal individually in the center of the EPM, facing one of the enclosed arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the session using a video camera.

-

-

Data Analysis:

-

Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Hypothetical Data Presentation:

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |

| Vehicle | - | 25 ± 5 | 8 ± 2 | 15 ± 3 |

| Diazepam | 2 | 75 ± 10 | 20 ± 4 | 14 ± 2 |

| tert-Butyl 4-aminobutanoate HCl | 10 | 30 ± 6 | 9 ± 3 | 16 ± 3 |

| tert-Butyl 4-aminobutanoate HCl | 30 | 50 ± 8 | 15 ± 4 | 15 ± 2 |

| tert-Butyl 4-aminobutanoate HCl | 100 | 65 ± 9 | 18 ± 5 | 13 ± 3 |

| *p < 0.05 compared to vehicle |

Visualizations of Signaling Pathways and Workflows

GABA-A Receptor Signaling Pathway

Caption: Simplified signaling pathway of the ionotropic GABA-A receptor.

GABA-B Receptor Signaling Pathway

Caption: Simplified signaling pathway of the metabotropic GABA-B receptor.

Experimental Workflow for Characterization

Caption: Workflow for characterizing a novel GABA analogue.

Conclusion

This compound presents an interesting subject for investigation as a potential GABA analogue, primarily through a prodrug mechanism. Its simple structure and the established precedent of using GABA esters to enhance CNS penetration warrant a thorough pharmacological evaluation. The experimental protocols detailed in this guide provide a robust framework for researchers to determine its binding affinity, functional activity at GABA receptors, and its potential therapeutic efficacy in preclinical models of CNS disorders. The successful characterization of this and similar molecules could pave the way for novel therapeutic strategies targeting the GABAergic system.

References

- 1. This compound | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 3. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Tert-Butyl Protecting Groups in the Advancement of GABAergic Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in mitigating neuronal excitability. Its therapeutic potential in a range of neurological disorders, including epilepsy, anxiety, and spasticity, is well-established. However, the inherent polarity and zwitterionic nature of GABA impede its ability to cross the blood-brain barrier (BBB), significantly limiting its clinical utility. The strategic use of protecting groups, particularly the tert-butyl group for both the amine and carboxylic acid functionalities of GABA, has emerged as a pivotal strategy in the development of GABA derivatives with enhanced pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the role of tert-butyl protecting groups in the synthesis and pharmacological application of GABA derivatives. It details synthetic protocols, presents quantitative data on reaction yields and biological activities, and illustrates key concepts through signaling pathway and experimental workflow diagrams.

Introduction: The Challenge of GABA Delivery and the Role of Protecting Groups

The therapeutic application of GABA is primarily hampered by its hydrophilic nature, which prevents it from efficiently crossing the lipophilic blood-brain barrier.[1][2] To overcome this limitation, two main strategies involving chemical modification of the GABA molecule are employed: the development of GABA analogues that mimic its structure and function but possess improved BBB permeability, and the design of GABA prodrugs. Prodrugs are inactive precursors that are chemically modified to enhance their lipophilicity, facilitating their transport across the BBB, whereupon they are metabolized to release the active GABA molecule within the central nervous system.[3][4]

The synthesis of both GABA analogues and prodrugs necessitates the use of protecting groups to selectively mask the reactive amine and carboxylic acid functionalities of the GABA backbone. This allows for precise chemical modifications at other positions of the molecule without unintended side reactions. The tert-butyl group, in the form of the tert-butyloxycarbonyl (Boc) group for the amine and the tert-butyl ester for the carboxylic acid, is a cornerstone in this field.[5][6] Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of the target molecule.[5][7]

The Tert-Butyl Protecting Group: A Versatile Tool in GABA Derivative Synthesis

Protection of the Amine Group with Tert-Butyloxycarbonyl (Boc)

The Boc group is one of the most common amine protecting groups in organic synthesis.[7] Its introduction, typically achieved by reacting GABA with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, is generally a high-yielding and clean reaction.[5]

Protection of the Carboxylic Acid Group as a Tert-Butyl Ester

The carboxylic acid moiety of GABA can be converted to a tert-butyl ester to mask its polarity and prevent its participation in undesired reactions. This transformation also significantly increases the lipophilicity of the GABA derivative, a key factor in designing prodrugs for enhanced BBB penetration.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of tert-butyl protected GABA derivatives.

Table 1: Synthesis and Deprotection of Tert-Butyl Protected GABA Derivatives - Representative Yields

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Amine Protection | ||||

| Boc Protection of GABA | (Boc)₂O, NaHCO₃, Dioxane/H₂O | N-Boc-GABA | High (not specified) | [5] |

| Carboxylic Acid Protection | ||||

| Tert-butyl esterification of L-pyroglutamic acid | Tert-butyl acetate, Perchloric acid | L-pyroglutamic acid tert-butyl ester | 70 | [9] |

| Deprotection | ||||

| Boc Deprotection | 50% TFA in DCM | Deprotected Amine | High (not specified) | [5] |

| Tert-butyl Ester Cleavage | TFA, Anisole | Carboxylic Acid | 98 | [9] |

| Simultaneous Boc and Tert-butyl Ester Cleavage | TFA, Anisole | GABA derivative | 98 | [9] |

Table 2: Physicochemical and Pharmacokinetic Properties of GABA and its Derivatives

| Compound | LogP | Brain Uptake Index (vs. GABA) | Half-life (t½) | Key Finding | Reference(s) |

| GABA | -3.17 | 1 | 5 hours (oral) | Poor BBB permeability. | [10][11] |

| GABA tert-butyl ester | Not explicitly found, but expected to be significantly higher than GABA | 74 | Not specified | Significantly increased brain uptake compared to GABA. | [3] |

| L-γ-methyleneglutamic acid amide tert-butyl ester prodrug (Compound 5) | Not specified | Moderate brain exposure | 0.74 hours (in brain) | Demonstrates that tert-butyl ester prodrugs can achieve brain delivery. | [9] |

Experimental Protocols

Protocol 1: N-Boc Protection of γ-Aminobutyric Acid (GABA)

This protocol describes a general and efficient method for the protection of the amine group of GABA using di-tert-butyl dicarbonate.[5]

Materials:

-

γ-Aminobutyric acid (GABA)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve γ-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and a 1 M aqueous solution of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-Boc-γ-aminobutyric acid.

Protocol 2: Cleavage of the Boc Protecting Group

This protocol outlines the standard procedure for the removal of the Boc group under acidic conditions.[5][12]

Materials:

-

Boc-protected GABA derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (optional, for azeotropic removal of TFA)

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically a 1:1 v/v mixture of TFA:DCM).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Adding toluene and co-evaporating can aid in the complete removal of residual TFA.[13]

-

The resulting crude product, typically an amine salt of trifluoroacetic acid, can be used directly in the next step or purified further.

Protocol 3: General Procedure for Tert-Butyl Ester Cleavage

This protocol describes the cleavage of a tert-butyl ester to the corresponding carboxylic acid using trifluoroacetic acid.[9]

Materials:

-

Tert-butyl ester derivative

-

Trifluoroacetic acid (TFA)

-

Anisole (as a scavenger)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the tert-butyl ester-containing compound in dichloromethane.

-

Add anisole (as a scavenger to trap the tert-butyl cation).

-

Add an excess of trifluoroacetic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess reagents under reduced pressure.

-

The crude carboxylic acid can then be purified by appropriate methods such as crystallization or chromatography.

Visualizing the Role of Tert-Butyl Groups in GABAergic Signaling and Synthesis

GABAergic Synaptic Signaling Pathway

The following diagram illustrates the key components and processes at a GABAergic synapse, the primary target for GABA and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors | MDPI [mdpi.com]

- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 12. chempep.com [chempep.com]

- 13. reddit.com [reddit.com]

H-GABA-OtBu.HCl: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of γ-Aminobutyric acid tert-butyl ester hydrochloride (H-GABA-OtBu.HCl), a key intermediate in pharmaceutical and neuroscience research. This document details the known characteristics of H-GABA-OtBu.HCl and provides robust experimental protocols for determining its solubility and stability profiles.

Introduction

H-GABA-OtBu.HCl is the hydrochloride salt of the tert-butyl ester of γ-aminobutyric acid (GABA). The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of GABA, enhancing its lipophilicity and enabling its use in various synthetic applications, particularly in peptide synthesis and the development of GABA analogues for neuropharmacological studies. A thorough understanding of its solubility and stability is critical for its effective handling, storage, and application in research and development.

Solubility of H-GABA-OtBu.HCl

The solubility of H-GABA-OtBu.HCl is influenced by the polarity of the solvent and the presence of the hydrochloride salt, which generally enhances solubility in polar solvents. The tert-butyl group, on the other hand, contributes to its solubility in less polar organic solvents.

Qualitative Solubility Data

While specific quantitative solubility data for H-GABA-OtBu.HCl is not extensively available in public literature, its structural characteristics as a hydrochloride salt of a protected amino acid suggest the following general solubility profile.

| Solvent | Type | Expected Solubility | Notes |

| Water | Polar Protic | Soluble | The hydrochloride salt form promotes solubility in aqueous media. |

| Methanol (MeOH) | Polar Protic | Soluble | Commonly used as a solvent for polar organic molecules. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong aprotic solvent capable of dissolving a wide range of compounds. For a related compound, H-Asp(OtBu)-OtBu.HCl, solubility is reported as 100 mg/mL.[1] |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The organic nature of the molecule may allow for some solubility. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | May be suitable for extractions but likely not for high-concentration solutions. |

Note: The information in this table is based on general chemical principles and data from similar compounds. For precise applications, experimental determination of solubility is highly recommended using the protocol outlined below.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a standardized method to determine the equilibrium solubility of H-GABA-OtBu.HCl in a specific solvent.

Objective: To determine the concentration of a saturated solution of H-GABA-OtBu.HCl in a chosen solvent at a constant temperature.

Materials:

-

H-GABA-OtBu.HCl (solid)

-

Selected solvent(s) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of H-GABA-OtBu.HCl to a vial containing a known volume of the selected solvent (e.g., 1 mL). The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the aliquot through a syringe filter into a clean vial.

-

Accurately dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.

-

Workflow for Solubility Determination

Caption: A schematic of the experimental workflow for determining the equilibrium solubility of H-GABA-OtBu.HCl.

Stability of H-GABA-OtBu.HCl

The stability of H-GABA-OtBu.HCl is a critical factor for its storage and use in chemical reactions. The primary anticipated degradation pathway is the hydrolysis of the tert-butyl ester group, particularly under acidic or strongly basic conditions, to yield GABA.

Potential Degradation Pathways

The tert-butyl ester is known to be labile to strong acids. The hydrochloride salt form of the compound may contribute to a mildly acidic environment in solution, potentially leading to slow hydrolysis over time, especially in the presence of moisture. Elevated temperatures are expected to accelerate this degradation.

Caption: A flowchart illustrating the process of a forced degradation study for H-GABA-OtBu.HCl.

Conclusion

This technical guide provides essential information and methodologies for researchers working with H-GABA-OtBu.HCl. While specific quantitative data on solubility is limited, the provided protocols offer a clear path to determining these crucial parameters. The primary stability concern for H-GABA-OtBu.HCl is hydrolysis of the tert-butyl ester, and the outlined forced degradation study protocol will enable a thorough investigation of its stability profile. Adherence to these experimental procedures will ensure the reliable and effective use of H-GABA-OtBu.HCl in research and development activities.

References

Spectroscopic Profile of tert-Butyl 4-aminobutanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of tert-Butyl 4-aminobutanoate hydrochloride (C₈H₁₈ClNO₂), a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of published experimental spectra for this specific salt, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl 4-aminobutanoate;hydrochloride

-

Molecular Formula: C₈H₁₈ClNO₂[2]

-

Molecular Weight: 195.69 g/mol [2]

-

Physical Form: Solid[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predictions based on the analysis of its chemical structure and comparison with similar compounds. Experimental verification is highly recommended.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Broad s | 3H | -NH₃⁺ |

| ~3.0 | t | 2H | -CH₂-NH₃⁺ |

| ~2.4 | t | 2H | -CH₂-C=O |

| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O |

| ~81 | -C(CH₃)₃ |

| ~39 | -CH₂-NH₃⁺ |

| ~31 | -CH₂-C=O |

| ~28 | -C(CH₃)₃ |

| ~23 | -CH₂-CH₂-CH₂- |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~2980 - 2950 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600 - 1500 | Medium | N-H bend (from -NH₃⁺) |

| ~1250, ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (Predicted)

| m/z | Proposed Fragment Ion | Notes |

| 160.1338 | [M-Cl-H]⁺ | Molecular ion of the free base. |

| 104.0712 | [M-Cl-H - C₄H₈]⁺ | Loss of isobutylene from the free base molecular ion. |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation, often the base peak for tert-butyl esters.[3] |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often a good choice for hydrochloride salts to observe exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak of D₂O is typically referenced to 4.79 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak is not typically used for ¹³C referencing; an internal standard like DSS or referencing to an external standard is preferred.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared Spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

-

Further dilute the solution as necessary for the specific ionization technique.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an electrospray ionization source.

-

Mode: Positive ion mode is expected to be most effective for this compound.

-

Solvent Flow Rate: Typically 5-20 µL/min.

-

Capillary Voltage: ~3-5 kV.

-

Drying Gas: Nitrogen, at a temperature and flow rate optimized for the instrument and solvent.

-

Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

Unlocking the Brain's Inhibitory Pathways: A Technical Guide to tert-Butyl 4-aminobutanoate hydrochloride for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 4-aminobutanoate hydrochloride is a chemical compound of significant interest in the field of neuroscience. As a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, it serves as a valuable tool for researchers investigating GABAergic neurotransmission and developing novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound in neuroscience research. It includes a detailed examination of its role as a GABA analog, alongside experimental protocols and quantitative data derived from studies on closely related GABA esters, offering a foundational resource for its utilization in the laboratory.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its dysregulation is implicated in a wide range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and sleep disturbances. However, the therapeutic application of GABA itself is limited by its poor ability to cross the blood-brain barrier. This has led to the development of GABA analogs and prodrugs designed to overcome this limitation.

This compound is the hydrochloride salt of the tert-butyl ester of GABA.[2] It is primarily utilized as an intermediate in the synthesis of other molecules, particularly in the development of pharmaceuticals targeting the GABAergic system.[3] Its ester linkage is designed to increase lipophilicity, potentially facilitating its passage across the blood-brain barrier, where it can then be hydrolyzed to release GABA.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈ClNO₂ | [2] |

| Molecular Weight | 195.69 g/mol | [2] |

| CAS Number | 58640-01-0 | [2][4][5] |

| Appearance | Solid | [5] |

| Purity | ≥95% | [5] |

| Storage Temperature | Refrigerator | [5] |

| Solubility | Information not available | |

| Synonyms | gamma-Aminobutyric acid t-butyl ester HCl, H-GABA-OtBu.HCl, 4-Aminobutyric acid tert-butyl ester hydrochloride | [2] |

Synthesis

The synthesis of this compound typically involves the esterification of GABA with isobutylene or tert-butanol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.

Conceptual Synthesis Workflow

Caption: General synthesis pathway for this compound.

Mechanism of Action and Pharmacology

As a GABA analog, this compound is presumed to act as a prodrug of GABA. Its increased lipophilicity due to the tert-butyl ester group is intended to facilitate its transport across the blood-brain barrier. Once in the central nervous system, it is expected to be hydrolyzed by esterase enzymes, releasing GABA. The liberated GABA can then bind to its receptors (GABA-A and GABA-B) to exert its inhibitory effects.

Proposed Mechanism of Action

Caption: Proposed prodrug mechanism of this compound.

| Parameter | 1-Butyl ester of GABA | GABA | Reference |

| Brain Uptake (nmol/g) | 0.74 ± 0.12 | 0.01 ± 0.00 | [6] |

| Receptor Binding (% of GABA) | 1.2 ± 0.4 | 100 | [6] |

| Hydrolysis Rate (nmol/mg protein/h) | 1.2 ± 0.1 | N/A | [6] |

These data suggest that esterification significantly enhances brain penetration. The low receptor binding of the ester itself indicates that its primary role is likely as a carrier for GABA, with the pharmacological activity being dependent on its hydrolysis to release the active neurotransmitter.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of GABA esters, adapted from the literature.

Brain Uptake Studies in Mice

Objective: To determine the ability of the GABA ester to cross the blood-brain barrier.

Protocol:

-

Synthesize a radiolabeled version of the GABA ester (e.g., using [U-¹⁴C]GABA).

-

Administer a single intravenous injection of the radiolabeled compound to mice.

-

At a predetermined time point (e.g., 15 minutes post-injection), euthanize the animals.

-

Rapidly dissect the brain and homogenize it in a suitable buffer.

-

Measure the radioactivity in the brain homogenate using liquid scintillation counting.

-

Calculate the brain uptake as nmol of compound per gram of brain tissue.

-

Compare the uptake to that of radiolabeled GABA administered under the same conditions.[6]

Brain Uptake Experimental Workflow

Caption: Workflow for assessing brain uptake of GABA esters.

In Vitro GABA Receptor Binding Assay

Objective: To assess the affinity of the GABA ester for GABA receptors.

Protocol:

-

Prepare a crude synaptic membrane fraction from rat brains.

-

Incubate the membranes with a known concentration of a radiolabeled GABA receptor ligand (e.g., [³H]muscimol).

-

In parallel incubations, include increasing concentrations of the unlabeled GABA ester or unlabeled GABA (as a positive control).

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity retained on the filters.

-

Calculate the percentage inhibition of radioligand binding at each concentration of the test compound.

-

Express the binding capacity relative to that of GABA.[6]

In Vivo Behavioral Assessment: Motor Activity

Objective: To evaluate the central nervous system effects of the GABA ester.

Protocol:

-

Acclimate mice or rats to the testing environment (e.g., an open-field arena).

-

Administer the GABA ester or a vehicle control via intraperitoneal injection.

-

Immediately place the animal in the open-field arena.

-

Record the animal's locomotor activity for a defined period (e.g., 30 minutes) using an automated activity monitoring system.

-

Analyze the data to determine the effect of the compound on general motor activity.[6]

Applications in Neuroscience Research

This compound and similar GABA esters are valuable tools for:

-

Probing the Blood-Brain Barrier: Studying the structural modifications that enhance the CNS penetration of neurotransmitters.

-

Developing Novel Therapeutics: Serving as lead compounds or intermediates in the synthesis of new drugs for epilepsy, anxiety, and other neurological disorders.

-

Investigating GABAergic Function: Providing a means to elevate central GABA levels and study the downstream physiological and behavioral consequences.

Conclusion

This compound represents an important chemical entity for neuroscience research. While it is primarily used as a synthetic intermediate, its potential as a GABA prodrug warrants further investigation. The data from related GABA esters strongly suggest that the tert-butyl ester modification is a viable strategy for enhancing the delivery of GABA to the central nervous system. The experimental protocols outlined in this guide provide a framework for the neuropharmacological characterization of this and other novel GABAergic compounds, paving the way for a deeper understanding of the brain's inhibitory systems and the development of next-generation neurological therapies.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. This compound | 58640-01-0 [sigmaaldrich.com]

- 6. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating GABA Receptor Binding: A Technical Guide to Utilizing Tert-butyl Protected GABA

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Using Tert-butyl Protected GABA

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][2] Its direct application in some experimental systems can be challenging due to its polar nature, which can limit membrane permeability. Chemical protection of GABA's carboxylic acid group with a tert-butyl ester moiety creates a more lipophilic compound, GABA-OtBu. This modification can facilitate its passage across cellular membranes. The underlying hypothesis is that intracellular or extracellular esterases cleave the tert-butyl group, releasing GABA in close proximity to its receptors. This strategy allows for a more controlled or targeted delivery of the agonist.

It is crucial to note that studies directly characterizing the binding affinity of intact GABA-OtBu are scarce. Therefore, any investigation utilizing this compound must incorporate controls to verify the cleavage of the tert-butyl group and the subsequent action of the released GABA.

Experimental Protocols

This section details the essential experimental protocols for investigating the effects of GABA, delivered via its tert-butyl protected form, on GABA receptors.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for a receptor. In the context of GABA-OtBu, these assays are used to measure the displacement of a known radiolabeled ligand from GABA receptors by the GABA that is presumably released from the protected form.

2.1.1. Membrane Preparation

High-quality receptor-containing membranes are critical for a successful binding assay.

-

Source: Rat brain tissue is a common source due to its high density of GABA receptors.[3]

-

Procedure:

-

Homogenize fresh or frozen brain tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step. Multiple washes are essential to remove endogenous GABA.[3]

-

Resuspend the final pellet in the assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store membrane preparations at -80°C until use.

-

2.1.2. GABA-A Receptor Binding Assay ([³H]Muscimol)

Muscimol is a potent GABA-A receptor agonist that is commercially available in a radiolabeled form.

-

Materials:

-

Membrane preparation

-

[³H]Muscimol (specific activity ~10-30 Ci/mmol)

-

GABA-OtBu

-

Unlabeled GABA (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

-

Procedure:

-

In a 96-well plate or microcentrifuge tubes, combine the membrane preparation (50-200 µg protein), [³H]Muscimol (e.g., 1-5 nM), and varying concentrations of GABA-OtBu or unlabeled GABA.

-

For total binding, add only the membrane preparation and radioligand.

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).

-

Incubate at 4°C for 30-60 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

2.1.3. GABA-B Receptor Binding Assay ([³H]GABA)

[³H]GABA can be used to label GABA-B receptors in the presence of a GABA-A receptor antagonist to prevent binding to GABA-A sites.

-

Materials:

-

Membrane preparation

-

[³H]GABA (specific activity ~30-60 Ci/mmol)

-

GABA-OtBu

-

Unlabeled Baclofen (a selective GABA-B agonist, for determining non-specific binding)

-

Isoguvacine (a GABA-A agonist, to saturate GABA-A sites)

-

Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4

-

-

Procedure:

-

Pre-incubate membranes with isoguvacine (e.g., 40 µM) to block GABA-A receptors.

-

Set up the assay tubes with the pre-treated membrane preparation, [³H]GABA (e.g., 10-20 nM), and varying concentrations of GABA-OtBu or unlabeled baclofen.

-

Incubate at 4°C for 20 minutes.

-

Terminate and process as described for the GABA-A receptor assay.

-

Electrophysiological Assays

Electrophysiology provides a functional measure of receptor activity by recording the ion currents elicited by agonist binding.

2.2.1. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion channel activity from a single cell.

-

Cell Preparation: Utilize primary cultured neurons or cell lines (e.g., HEK293) stably expressing recombinant GABA-A or GABA-B receptors.

-

Recording Configuration:

-

Establish a whole-cell patch-clamp configuration.

-

For GABA-A receptors, the intracellular solution should have a high chloride concentration to allow for the measurement of inward chloride currents at a holding potential of -60 mV.

-

For GABA-B receptors, which are G-protein coupled, the response is typically measured as the activation of inwardly rectifying potassium (GIRK) channels. The intracellular solution should contain GTP to maintain G-protein function.

-

-

Drug Application:

-

Perfuse the cells with an external solution containing a known concentration of GABA to establish a baseline response.

-

Apply GABA-OtBu to the external solution and record any changes in current. An increase in current suggests the release of GABA and subsequent receptor activation.

-

Use appropriate antagonists (e.g., bicuculline for GABA-A, saclofen for GABA-B) to confirm the specificity of the response.

-

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Binding Assay Data

The data from radioligand binding assays are typically analyzed to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ).

| Compound | Receptor Subtype | Radioligand | IC₅₀ (µM) | Kᵢ (µM) |